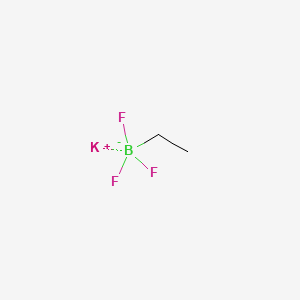

Potassium ethyltrifluoroborate

Description

The exact mass of the compound Potassium ethyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium ethyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium ethyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;ethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIPADVFWNGSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635436 | |

| Record name | Potassium ethyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44248-07-9, 882871-21-8 | |

| Record name | Potassium ethyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium ethyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Ethyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Ethyltrifluoroborate: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Potassium ethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, offering a stable and versatile source of the ethyl group for various cross-coupling reactions. Its increasing application in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, underscores the need for a comprehensive understanding of its preparation and characterization. This technical guide provides a detailed overview of the synthesis of potassium ethyltrifluoroborate, its physicochemical properties, and the analytical techniques employed for its characterization.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and characterization data for potassium ethyltrifluoroborate is presented below. This information is crucial for its handling, storage, and identification.

| Property | Value | Reference |

| Molecular Formula | C₂H₅BF₃K | [1][] |

| Molecular Weight | 135.97 g/mol | [3] |

| CAS Number | 44248-07-9 | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 80-84 °C | [1][] |

| ≥260 °C | [4] | |

| Solubility | Soluble in polar solvents like methanol, acetone, and water | [5] |

| Stability | Air and moisture stable | [6][7] |

| ¹H NMR | Consistent with structure | [4] |

| Infrared Spectrum | Conforms to structure | [4] |

Note: Discrepancies in melting point values may arise from different measurement conditions or purity levels.

Synthesis of Potassium Ethyltrifluoroborate

The synthesis of potassium ethyltrifluoroborate, like other potassium organotrifluoroborates, is most commonly achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6][7] This method is generally high-yielding and results in a stable, crystalline product.

Experimental Protocol: Synthesis from Ethylboronic Acid

This protocol outlines the synthesis of potassium ethyltrifluoroborate from ethylboronic acid.

Materials:

-

Ethylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottomed flask equipped with a magnetic stir bar, dissolve ethylboronic acid (1.0 equivalent) in methanol.

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen fluoride (3.0 equivalents) in water.

-

Reaction: Cool the solution of ethylboronic acid to 0-5 °C using an ice bath. Slowly add the aqueous solution of KHF₂ to the stirred ethylboronic acid solution. The addition may result in the formation of a thick white slurry.[6]

-

Reaction Completion: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete formation of the trifluoroborate salt.

-

Isolation of the Product:

-

Remove the solvent from the reaction mixture using a rotary evaporator.

-

Add acetonitrile to the solid residue and heat the mixture to reflux for a period (e.g., 60-90 minutes) to dissolve the product and leave behind inorganic salts.[6]

-

Allow the mixture to cool to room temperature, which may cause the product to crystallize.

-

Filter the solid product using a Büchner funnel and wash the crystals with cold acetonitrile.

-

-

Drying: Dry the isolated potassium ethyltrifluoroborate under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Caption: Synthetic workflow for potassium ethyltrifluoroborate.

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized potassium ethyltrifluoroborate. The following techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the ethyl group's protons. The spectrum is expected to show a triplet and a quartet, characteristic of an ethyl group, with integration values corresponding to the number of protons.

-

¹³C NMR: Used to identify the carbon atoms of the ethyl group.

-

¹⁹F NMR: A key technique for characterizing trifluoroborate salts, showing a characteristic signal for the three equivalent fluorine atoms.

-

¹¹B NMR: Provides information about the boron atom's environment.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic B-F and C-B bonds in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For potassium ethyltrifluoroborate, the mass spectrum would show peaks corresponding to the ethyltrifluoroborate anion and potentially clusters with the potassium cation.

-

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths and angles.

Applications in Organic Synthesis and Drug Development

Potassium ethyltrifluoroborate is a valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce an ethyl group onto an aromatic or vinylic substrate.[1][] This reaction is a cornerstone of modern synthetic chemistry and is widely used in the pharmaceutical industry for the construction of complex drug molecules.[1][7] The stability and ease of handling of potassium trifluoroborate salts make them advantageous alternatives to more sensitive organometallic reagents.[7]

Applications Overview Diagram

Caption: Key applications of potassium ethyltrifluoroborate.

References

- 1. lookchem.com [lookchem.com]

- 3. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of potassium ethyltrifluoroborate

An In-depth Technical Guide to Potassium Ethyltrifluoroborate

This guide provides a comprehensive overview of the physical and chemical properties of potassium ethyltrifluoroborate, a versatile and stable reagent increasingly utilized in organic synthesis, particularly in the pharmaceutical industry. Its stability and ease of handling make it an attractive alternative to more sensitive organoboron compounds.

Core Properties and Data

Potassium ethyltrifluoroborate is a white, crystalline solid that has gained prominence as an efficient ethylating agent in cross-coupling reactions. Unlike many other organometallic reagents, it is notably stable to both air and moisture, facilitating its storage and handling in a typical laboratory setting[1][2][3].

The fundamental identifiers and molecular characteristics of potassium ethyltrifluoroborate are summarized below.

| Property | Value | Reference |

| Chemical Name | Potassium ethyltrifluoroborate | [4][5][6] |

| Synonyms | Potassium ethyltrifluoroboranuide, Ethyltrifluoroborate potassium salt | [7][8] |

| CAS Number | 44248-07-9, 882871-21-8 | [4][7][9][10] |

| Molecular Formula | C₂H₅BF₃K | [4][6][7][11][12] |

| Molecular Weight | 135.97 g/mol | [4][6][7][11][12] |

| InChI Key | GIIPADVFWNGSKY-UHFFFAOYSA-N | [4][6][7] |

| Canonical SMILES | CC--INVALID-LINK--(F)F.[K+] | [4][6] |

Key physical data for potassium ethyltrifluoroborate are presented here. A notable discrepancy exists in the literature regarding its melting point, which may be attributable to the purity of the substance or the measurement conditions.

| Property | Value | Reference |

| Appearance | White to off-white solid, powder, or crystal | [4][5][9] |

| Melting Point | 80-84 °C or ≥260 °C | [4][6][8],[5][9] |

| Solubility | Soluble in polar solvents (e.g., Methanol, Acetonitrile, DMF, Acetone) | [13] |

| Stability | Air and moisture stable | [1][2][3][14][15] |

| Storage | Store in a cool, dry place. May be stored under inert gas at 2-8°C. | [8][9] |

Spectroscopic analysis confirms the structure of the compound.

| Technique | Observation | Reference |

| ¹H-NMR | Spectrum is consistent with the ethyl group structure. | [5] |

| Infrared (IR) | Spectrum conforms to the expected structure. | [5] |

Potassium ethyltrifluoroborate is classified as an irritant. Standard laboratory safety protocols should be followed during handling.

| Category | Information | Reference |

| Signal Word | Warning | [6][7][16] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7][17] |

| Hazard Class | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [6][7] |

| Target Organs | Respiratory system | [6] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [6][17] |

Chemical Reactivity and Applications

The primary application of potassium ethyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][18] Organotrifluoroborates serve as robust and convenient surrogates for boronic acids, overcoming common issues such as difficult purification and instability.[2][15][18] Their stability allows them to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction.[2]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and application of potassium ethyltrifluoroborate.

A common and robust method for preparing potassium alkyltrifluoroborates involves the treatment of an intermediate organoborane with potassium hydrogen fluoride (KHF₂).[2][14] The organoborane is typically generated in situ via the hydroboration of an alkene.

General Protocol:

-

Hydroboration: An alkene is treated with a hydroborating agent (e.g., 9-BBN, Sia₂BH) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar) to form the corresponding trialkylborane.

-

Salt Formation: The resulting trialkylborane solution is then treated with a saturated aqueous or methanolic solution of potassium hydrogen fluoride (KHF₂).

-

Isolation: The mixture is stirred vigorously for several hours. The resulting solid potassium alkyltrifluoroborate is typically isolated by filtration, washed with a cold solvent (e.g., ether or acetone), and dried under vacuum.[2] Purification can often be achieved by recrystallization.[13]

This protocol describes a typical procedure for the cross-coupling of potassium ethyltrifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.[14][19][20][21]

Materials:

-

Aryl halide (Ar-X) (1.0 equiv)

-

Potassium ethyltrifluoroborate (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

-

Ligand (e.g., RuPhos, SPhos) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equiv)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

General Protocol:

-

Reaction Setup: A reaction vessel (e.g., a Schlenk tube or microwave vial) is charged with the aryl halide, potassium ethyltrifluoroborate, palladium catalyst, ligand, and base.

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Degassed solvents are added via syringe.

-

Reaction: The mixture is heated with vigorous stirring (e.g., 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.

-

Workup: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

For solid-state analysis, the potassium bromide (KBr) pellet technique is standard.[22]

Protocol:

-

Grinding: A small amount of the potassium ethyltrifluoroborate sample (approx. 1-2 mg) is combined with 100-200 mg of high-purity, dry KBr powder. The mixture is thoroughly ground in an agate mortar and pestle to achieve a fine, homogeneous powder.

-

Pressing: The powder is transferred to a pellet-pressing die. The die is placed under a hydraulic press, and pressure (typically 7-10 metric tons) is applied for several minutes to form a thin, transparent, or translucent pellet.

-

Analysis: The KBr pellet is removed from the die and placed in the sample holder of the IR spectrometer for analysis. The key is to minimize exposure to atmospheric moisture, as KBr is hygroscopic and water shows strong IR absorption.[22][23]

References

- 1. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium ethyltrifluoroborate 95 44248-07-9 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Potassium ethyltrifluoroborate 95 44248-07-9 [sigmaaldrich.com]

- 7. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Potassium ethyltrifluoroborate | 882871-21-8 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 乙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Potassium ethyltrifluoroborate 95 44248-07-9 [sigmaaldrich.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 15. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 16. Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate | 926280-83-3 [sigmaaldrich.com]

- 17. aksci.com [aksci.com]

- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to Potassium Ethyltrifluoroborate (CAS 44248-07-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and suppliers of potassium ethyltrifluoroborate (CAS 44248-07-9). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Properties

Potassium ethyltrifluoroborate is a stable, solid organic reagent.[1][2] It is widely used in organic chemistry, particularly as a precursor for the ethyl group in palladium-catalyzed cross-coupling reactions.[3][4]

Chemical and Physical Data

The key chemical and physical properties of potassium ethyltrifluoroborate are summarized in the table below.

| Property | Value | References |

| CAS Number | 44248-07-9 | [1][3][5][6][7] |

| Molecular Formula | C₂H₅BF₃K | [3][4][7] |

| Molecular Weight | 135.97 g/mol | [3][5][7] |

| IUPAC Name | potassium;ethyl(trifluoro)boranuide | [3][5] |

| Synonyms | POTASSIUM ETHYLTRIFLUOROBORATE, Potassium ethyltrifluoroboranuide | [3][4][7] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 80-84 °C | [1][3][8][9] |

| Purity | Typically ≥95% | [1][3] |

| InChI Key | GIIPADVFWNGSKY-UHFFFAOYSA-N | [1][3][5] |

| SMILES | [K+].CC--INVALID-LINK--(F)F | [1][3] |

Safety Information

Potassium ethyltrifluoroborate is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Appropriate personal protective equipment should be used when handling this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of potassium ethyltrifluoroborate is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[4] In this reaction, the ethyl group from potassium ethyltrifluoroborate is transferred to an organic halide or triflate, catalyzed by a palladium complex.

Reaction Principle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (in this case, the ethyltrifluoroborate) transfers its organic group (ethyl) to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-Et), regenerating the Pd(0) catalyst.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using potassium ethyltrifluoroborate, adapted from established procedures for similar organotrifluoroborates.

General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Potassium Ethyltrifluoroborate

Materials:

-

Aryl bromide (1.0 mmol)

-

Potassium ethyltrifluoroborate (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine, 0.04 mmol)

-

A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 2.0 mmol)

-

Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium ethyltrifluoroborate (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent system (e.g., 5 mL of a 4:1 mixture of toluene:water).

-

Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

-

In a separate vial, weigh the palladium catalyst and the ligand and dissolve them in a small amount of the reaction solvent.

-

Add the catalyst/ligand solution to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl-substituted arene.

Suppliers

A number of chemical suppliers offer potassium ethyltrifluoroborate. The following table provides a non-exhaustive list of potential suppliers.

| Supplier | Location |

| Sigma-Aldrich (Merck) | Global |

| Thermo Fisher Scientific | Global |

| BOC Sciences | USA |

| LookChem | China |

| AK Scientific, Inc. | USA |

| Arctom | USA |

| Watson International | China |

| CymitQuimica | Spain |

| Reagentia | Czech Republic |

| Boron Molecular | Australia |

References

- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Bonding in Potassium Ethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and characterization of potassium ethyltrifluoroborate. This organoboron compound is a versatile and increasingly important reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development. Its stability and ease of handling make it a superior alternative to more sensitive organoboron reagents.

Molecular Structure and Bonding

Potassium ethyltrifluoroborate, with the chemical formula C₂H₅BF₃K, is an ionic salt. It consists of a potassium cation (K⁺) and an ethyltrifluoroborate anion ([CH₃CH₂BF₃]⁻). The fundamental interaction between the cation and the anion is electrostatic.

The Ethyltrifluoroborate Anion

The ethyltrifluoroborate anion is the key functional component of the molecule. The central boron atom is sp³ hybridized, resulting in a tetrahedral geometry. This geometry, however, is distorted from a perfect tetrahedron due to the different electronic and steric demands of the ethyl group and the three fluorine atoms.

The bond angles also deviate from the ideal tetrahedral angle of 109.5°. The F-B-F angles are typically smaller than the C-B-F angles. This compression of the F-B-F angles is a common feature in organotrifluoroborates and can be attributed to the greater electronegativity of the fluorine atoms, which draws the bonding electron pairs closer to the fluorine atoms and away from the boron center, allowing the F-B-F bond angles to decrease.

The Potassium Cation and Crystal Packing

In the solid state, the potassium cations and ethyltrifluoroborate anions are arranged in a crystal lattice. The potassium cation is coordinated by multiple fluorine atoms from neighboring ethyltrifluoroborate anions. In known crystal structures of similar potassium organotrifluoroborates, the potassium ion is typically coordinated to eight fluorine atoms in an irregular geometry.[1][2] This coordination leads to the formation of infinite layers or more complex three-dimensional networks, contributing to the stability of the crystalline solid.

Quantitative Structural Data (Based on Analogous Compounds)

The following tables summarize the expected quantitative data for the ethyltrifluoroborate anion, based on crystallographic data from closely related potassium organotrifluoroborate salts.

Table 1: Expected Bond Lengths in the Ethyltrifluoroborate Anion

| Bond | Expected Length (Å) |

| B-C | ~1.60 |

| B-F | ~1.35 - 1.45 |

| C-C | ~1.54 |

| C-H | ~1.09 |

Table 2: Expected Bond Angles in the Ethyltrifluoroborate Anion

| Angle | Expected Value (°) |

| F-B-F | ~105 - 107 |

| C-B-F | ~111 - 113 |

| C-C-B | ~110 - 112 |

| H-C-H | ~109.5 |

| H-C-C | ~109.5 |

Experimental Protocols

Synthesis of Potassium Ethyltrifluoroborate

The synthesis of potassium ethyltrifluoroborate typically follows a general and robust procedure for the preparation of potassium organotrifluoroborates. A common method involves the reaction of an ethylboronic acid or its ester with potassium hydrogen fluoride (KHF₂).

Detailed Methodology:

-

Starting Material: Ethylboronic acid or a suitable ethylboronate ester is chosen as the starting material.

-

Reaction Setup: The ethylboron reagent is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water. The reaction is performed in a flask equipped with a magnetic stirrer.

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the solution of the ethylboron reagent. A molar excess of KHF₂ is generally used to ensure complete conversion.

-

Reaction Conditions: The reaction is typically stirred at room temperature. The formation of the potassium ethyltrifluoroborate salt often results in its precipitation from the reaction mixture as a white solid.

-

Isolation and Purification: The solid product is collected by filtration. It is then washed with a small amount of cold water and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The purified potassium ethyltrifluoroborate is dried under vacuum to yield a stable, white crystalline solid.

Logical Workflow for Synthesis and Characterization

Caption: Figure 1: A flowchart illustrating the synthesis of potassium ethyltrifluoroborate from ethylboronic acid and its subsequent structural characterization using various analytical techniques.

Spectroscopic Characterization

The structure and purity of potassium ethyltrifluoroborate are confirmed by a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the ethyl group. One would expect to see a quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The chemical shifts will be influenced by the neighboring boron atom. Product specifications from suppliers confirm that the ¹H-NMR spectrum is consistent with the structure.[3]

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms of the ethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoroborates. A single resonance is expected for the three equivalent fluorine atoms.

-

¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for a tetracoordinate boron atom, often appearing as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the vibrational modes of the molecule. Key characteristic bands for potassium ethyltrifluoroborate include:

-

B-F stretching vibrations: Strong absorptions are expected in the region of 1000-1100 cm⁻¹.

-

C-H stretching vibrations: Absorptions corresponding to the ethyl group will be observed around 2850-3000 cm⁻¹.

-

C-H bending vibrations: These will appear in the fingerprint region, typically around 1375-1470 cm⁻¹.

Supplier data confirms that the infrared spectrum of commercially available potassium ethyltrifluoroborate conforms to its structure.[3]

X-ray Diffraction (XRD):

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. While a specific published crystal structure for potassium ethyltrifluoroborate is elusive, powder X-ray diffraction (PXRD) can be used to confirm the crystalline nature of a bulk sample and to identify its crystal phase.

Signaling Pathways and Experimental Workflows

The primary utility of potassium ethyltrifluoroborate in the context of drug development is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving potassium ethyltrifluoroborate.

Generalized Suzuki-Miyaura Coupling Workflow

Caption: Figure 2: A diagram showing the key steps involved in a typical Suzuki-Miyaura cross-coupling reaction utilizing potassium ethyltrifluoroborate as a nucleophilic partner.

Conclusion

Potassium ethyltrifluoroborate is a stable and versatile reagent with a well-defined, albeit inferred in fine detail, molecular structure. The ethyltrifluoroborate anion possesses a distorted tetrahedral geometry around the central boron atom, and in the solid state, it forms an ionic lattice with potassium cations. Its synthesis is straightforward, and its structure can be reliably confirmed by standard spectroscopic methods. The utility of this compound in forming new carbon-carbon bonds via cross-coupling reactions underscores its importance in synthetic chemistry and its direct relevance to the development of new pharmaceutical agents. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this valuable synthetic building block.

References

- 1. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

The Advent and Ascension of Organotrifluoroborate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborate salts have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron reagents, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of these valuable compounds.

A Historical Perspective: From Curiosity to Cornerstone

The journey of organotrifluoroborate salts began in the mid-20th century, initially as mere laboratory curiosities. The first documented preparation of an organotrifluoroborate complex was in 1940 by Fowler and Krauss, who synthesized tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, for several decades, these compounds remained largely unexplored due to synthetic challenges and a lack of clear applications.

A significant breakthrough occurred in the 1960s with the preparation of potassium trifluoromethyltrifluoroborate by Chambers and colleagues, which was noted for its high thermal stability.[1][2] Despite this, early synthetic routes were often cumbersome, relying on the fluorination of highly reactive and unstable organodihaloboranes or the use of toxic organotin reagents.[1]

The pivotal moment in the history of organotrifluoroborate chemistry arrived in 1995 when E. Vedejs and his research group reported a highly efficient and practical method for their synthesis using potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[1][3][4] This straightforward conversion of readily available boronic acids into stable, crystalline organotrifluoroborate salts opened the floodgates for their widespread adoption and investigation.[1][3][4][5]

Subsequent extensive research, notably by Gary Molander and others, has cemented the role of organotrifluoroborates in organic synthesis.[6][7][8] Their work has demonstrated the exceptional utility of these reagents in a vast array of chemical transformations, most prominently in the Suzuki-Miyaura cross-coupling reaction.[3][9][10]

Synthesis of Potassium Organotrifluoroborate Salts: A Detailed Protocol

The most common and practical method for the preparation of potassium organotrifluoroborate salts involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[11][12]

General Experimental Procedure

The following protocol is a generalized procedure for the synthesis of potassium organotrifluoroborate salts from boronic acids.

Materials:

-

Organoboronic acid (1.0 eq)

-

Methanol (MeOH)

-

Potassium hydrogen difluoride (KHF₂) (3.0 eq)

-

Water

-

Acetonitrile (for recrystallization, if necessary)

Procedure:

-

The organoboronic acid is dissolved in methanol in a suitable flask.

-

A saturated aqueous solution of potassium hydrogen difluoride is prepared.

-

The KHF₂ solution is added slowly to the stirring methanolic solution of the boronic acid at room temperature.

-

A precipitate of the potassium organotrifluoroborate salt typically forms immediately or within a short period.

-

The reaction mixture is stirred for an additional 15-30 minutes to ensure complete reaction.[4][13]

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with cold methanol to remove any unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure potassium organotrifluoroborate salt.[4]

Safety Precaution: Potassium hydrogen difluoride (KHF₂) is corrosive and, in the presence of moisture, can release hydrogen fluoride (HF).[13] Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the reaction should be performed in a well-ventilated fume hood. Glassware may be etched over time due to the presence of fluoride ions.[13]

Synthesis Pathway Diagram

Caption: General synthesis of potassium organotrifluoroborate salts.

Physicochemical Properties and Stability

Organotrifluoroborate salts possess several advantageous properties that contribute to their utility in organic synthesis:

-

Stability: They are generally crystalline, free-flowing solids that are remarkably stable to air and moisture, in stark contrast to many boronic acids which can be prone to dehydration to form boroxines.[4][12] This stability allows for long-term storage at room temperature without special precautions.[12]

-

Stoichiometry: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates exist as well-defined monomers.[4] This ensures more precise stoichiometric control in reactions.

-

Handling: Their solid and stable nature simplifies handling and weighing for reactions.

The Role in Suzuki-Miyaura Cross-Coupling

A primary application of organotrifluoroborate salts is their use as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. They serve as robust and reliable surrogates for boronic acids.[9][10][13]

Mechanism of Action

The mechanism of Suzuki-Miyaura coupling using organotrifluoroborates involves an initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ.[4][11] This slow release of the active boronic acid species can be advantageous in suppressing unwanted side reactions, such as homocoupling.[4] The catalytic cycle then proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Suzuki-Miyaura coupling with organotrifluoroborates.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various potassium organotrifluoroborate salts from their corresponding boronic acids.

| Organotrifluoroborate Salt | Starting Material | Yield (%) | Reference |

| Potassium Phenyltrifluoroborate | Phenylboronic Acid | 82 | [4] |

| Potassium 1-Naphthyltrifluoroborate | 1-Naphthaleneboronic Acid | 95 | [13] |

| Potassium (1S)-Isopinocampheyltrifluoroborate | Dibromoborane derivative | 89 | [1] |

| Potassium Bromomethyltrifluoroborate | Dibromomethane | 89 | [14] |

| Potassium Iodomethyltrifluoroborate | Diiodomethane | 78 | [14] |

Characterization of Organotrifluoroborate Salts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of organotrifluoroborate salts. Key nuclei for analysis include ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.[15]

-

¹⁹F NMR: This is a particularly informative technique due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[15][16] The chemical shifts and coupling constants provide valuable structural information.

-

¹¹B NMR: The chemical shift of the boron nucleus is indicative of its coordination state. For organotrifluoroborates, the boron atom is tetracoordinate.

A comprehensive compilation of NMR spectral data for a variety of potassium organotrifluoroborates has been published, serving as a valuable reference for researchers in the field.[15]

Expanding Applications Beyond Cross-Coupling

While renowned for their role in Suzuki-Miyaura reactions, the utility of organotrifluoroborate salts extends to a wide range of other organic transformations, including:

-

Synthesis of Alcohols and Phenols: Oxidation of organotrifluoroborates provides a convenient route to alcohols and phenols.[13]

-

Carbon-Carbon Bond Formation: They participate in 1,2- and 1,4-additions to carbonyl compounds.[15]

-

Synthesis of Amines and Iodides. [15]

-

Heck-type Reactions. [15]

-

Radiochemistry: The stability of the trifluoroborate moiety has made it valuable for the development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging.

Conclusion

The discovery and development of organotrifluoroborate salts represent a significant advancement in organoboron chemistry. Their enhanced stability, ease of preparation, and broad reactivity profile have expanded the horizons of synthetic organic chemistry.[9][10] For researchers, scientists, and professionals in drug development, these versatile reagents offer a powerful and practical solution for the construction of complex molecular architectures, solidifying their position as a cornerstone of modern synthetic methodology.[6][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Core Reactivity of Potassium Ethyltrifluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyltrifluoroborate (KEtBF₃) has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its growing prominence is largely attributed to its remarkable stability compared to other organoboron compounds, such as boronic acids and boronate esters. As crystalline solids, potassium organotrifluoroborates are generally stable to air and moisture, allowing for indefinite storage under ambient conditions without the need for special handling techniques. This guide provides a comprehensive overview of the fundamental reactivity of potassium ethyltrifluoroborate, with a focus on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development.

Core Properties and Synthesis

Potassium ethyltrifluoroborate is a white, solid compound with a melting point of 80-84 °C. Its tetracoordinate boron center renders it less susceptible to protodeboronation and oxidation compared to its tricoordinate boronic acid counterpart.

The synthesis of potassium ethyltrifluoroborate, along with other organotrifluoroborates, is typically achieved through the reaction of the corresponding boronic acid or organoborane with potassium hydrogen fluoride (KHF₂). This straightforward and high-yielding procedure makes these reagents readily accessible.

A general procedure for the synthesis of potassium organotrifluoroborates involves dissolving the corresponding boronic acid in methanol, followed by the addition of an aqueous solution of KHF₂. The resulting trifluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration.

Suzuki-Miyaura Cross-Coupling: A Primary Application

The most prominent application of potassium ethyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the ethyl group of the trifluoroborate and an aryl, heteroaryl, or vinyl electrophile. The stability and ease of handling of KEtBF₃ make it an attractive alternative to other ethylating agents.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. The organotrifluoroborate is believed to slowly hydrolyze under the reaction conditions to generate the active boronic acid species in situ.

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of various organotrifluoroborates with aryl and heteroaryl halides. While not all examples use potassium ethyltrifluoroborate specifically, they provide a strong indication of the expected reactivity and conditions.

| Entry | Organotrifluoroborate | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Potassium benzyloxyethyltrifluoroborate | 4-Bromoanisole | PdCl₂AᵗaPhos₂ (1) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | Potassium dioxolanylethyltrifluoroborate | 4-Bromoanisole | PdCl₂AᵗaPhos₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 89 |

| 3 | Potassium dioxolanylethyltrifluoroborate | 4-Chloroanisole | PdCl₂AᵗaPhos₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 74 |

| 4 | Potassium trifluoroboratohomoenolate | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 95 |

| 5 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 65 | 91 |

|

Stability of Potassium Ethyltrifluoroborate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of potassium ethyltrifluoroborate in common organic solvents. Potassium ethyltrifluoroborate, a member of the versatile class of organotrifluoroborate salts, offers significant advantages in terms of stability and handling compared to its corresponding boronic acid. This guide summarizes the available qualitative data, provides detailed experimental protocols for stability assessment, and offers insights into the handling of this valuable reagent.

General Stability Profile

Potassium ethyltrifluoroborate is a crystalline, free-flowing solid that is generally stable to air and moisture, which allows for extended storage without significant degradation.[1][2][3] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects it from the common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1] Consequently, potassium organotrifluoroborates are considered a stabilized, "protected" form of boronic acids.[1]

While specific quantitative data on the long-term stability of potassium ethyltrifluoroborate in various organic solvents is not extensively documented in peer-reviewed literature, its utility in a range of organic transformations provides insight into its short-term stability under various reaction conditions. For instance, it is commonly used in Suzuki-Miyaura cross-coupling reactions, which are often carried out in solvent systems such as THF/water or toluene/water, indicating a degree of stability in these organic solvents, even in the presence of water and other reagents.

Qualitative Stability and Solubility in Common Organic Solvents

Based on available literature, the following table summarizes the qualitative stability and solubility of potassium ethyltrifluoroborate in common organic solvents. It is important to note that for applications requiring prolonged storage in solution, a preliminary stability study using the protocol outlined below is highly recommended.

| Solvent | Abbreviation | Polarity | Solubility | Qualitative Stability Notes |

| Tetrahydrofuran | THF | Polar aprotic | Soluble | Commonly used as a solvent for reactions involving potassium ethyltrifluoroborate, suggesting good short-term stability.[4] |

| Dimethylformamide | DMF | Polar aprotic | High | Generally soluble, but the reactivity of DMF could be a factor under certain conditions. |

| Dimethyl sulfoxide | DMSO | Polar aprotic | High | A suitable solvent for NMR analysis of organotrifluoroborates, indicating good stability for analytical purposes. |

| Acetonitrile | MeCN | Polar aprotic | Soluble | Used for preparing stock solutions for stability studies, suggesting it is a relatively inert solvent for this compound.[4] |

| Methanol | MeOH | Polar protic | Soluble | May participate in protic cleavage of the C-B bond over time, especially in the presence of acid or base. |

| Dichloromethane | DCM | Nonpolar | Insoluble | Generally considered insoluble in nonpolar solvents.[5] |

Experimental Protocol: Assessment of Stability in Organic Solvents via ¹⁹F NMR Spectroscopy

This protocol provides a robust method for determining the stability of potassium ethyltrifluoroborate in a specific organic solvent over time. ¹⁹F NMR is a particularly sensitive technique for this purpose due to the three fluorine atoms present in the trifluoroborate moiety.

Objective: To quantitatively assess the decomposition of potassium ethyltrifluoroborate in a selected organic solvent over a defined period.

Materials:

-

Potassium ethyltrifluoroborate

-

Anhydrous deuterated organic solvent of interest (e.g., THF-d₈, DMSO-d₆, CD₃CN, CD₃OD)

-

Internal standard (e.g., trifluorotoluene)

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Stock Solution:

-

Accurately weigh a known amount of potassium ethyltrifluoroborate and dissolve it in the anhydrous deuterated organic solvent of interest in a volumetric flask to create a stock solution of known concentration (e.g., 0.1 M).

-

Accurately prepare a stock solution of the internal standard in the same solvent.

-

-

Sample Preparation for NMR Analysis:

-

In an NMR tube, combine a precise volume of the potassium ethyltrifluoroborate stock solution with a precise volume of the internal standard stock solution.

-

Ensure the mixture is homogeneous.

-

-

NMR Data Acquisition:

-

Acquire a ¹⁹F NMR spectrum of the sample at time t=0.

-

Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).

-

Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., 1, 6, 12, 24, 48 hours, and then weekly).

-

-

Data Analysis:

-

Integrate the signal corresponding to the trifluoroborate group of potassium ethyltrifluoroborate and the signal of the internal standard in each spectrum.

-

Calculate the relative amount of potassium ethyltrifluoroborate remaining at each time point by comparing the integral of its signal to the integral of the internal standard.

-

Plot the concentration of potassium ethyltrifluoroborate versus time to determine the rate of decomposition and the half-life in the specific solvent.

-

Decomposition Pathways

The primary and most well-documented decomposition pathway for organotrifluoroborates is hydrolysis, which results in the formation of the corresponding boronic acid. In anhydrous organic solvents, decomposition is expected to be significantly slower. Potential degradation pathways in organic solvents could involve reactions with trace impurities (e.g., water, acids, or bases) or solvent-mediated decomposition, particularly with protic solvents like methanol.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of potassium ethyltrifluoroborate in an organic solvent.

Caption: Experimental workflow for stability assessment.

Conclusion

Potassium ethyltrifluoroborate is a robust and stable reagent, particularly when compared to its boronic acid counterpart. Its stability in common organic solvents is generally sufficient for its use in a wide array of chemical transformations. For applications requiring long-term storage in solution, the provided experimental protocol offers a reliable method to quantify its stability in a specific solvent, ensuring the reproducibility and success of synthetic endeavors.

References

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Metal-free Chlorodeboronation of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Potassium Alkyltrifluoroborates from Alkenes

For Researchers, Scientists, and Drug Development Professionals

Potassium alkyltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, prized for their stability, ease of handling, and broad reactivity in cross-coupling reactions. Their synthesis from readily available alkenes is a cornerstone for their widespread application. This technical guide provides an in-depth overview of the primary synthetic routes from alkenes to potassium alkyltrifluoroborates, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their implementation in a research and development setting.

Introduction: The Utility of Potassium Alkyltrifluoroborates

Potassium alkyltrifluoroborates (R-BF₃K) are crystalline, air- and moisture-stable solids. This stability contrasts sharply with the often-sensitive nature of other organoboron reagents like boronic acids and boronate esters. The trifluoroborate moiety serves as a protecting group for the boronic acid, masking the Lewis acidic boron center and preventing unwanted side reactions. The C-B bond can be readily unmasked under specific reaction conditions, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. This unique combination of stability and reactivity makes them highly valuable building blocks in medicinal chemistry and materials science.

The most common and direct method for the preparation of potassium alkyltrifluoroborates from alkenes involves a two-step, one-pot process:

-

Hydroboration: The addition of a boron-hydride bond across the double bond of an alkene to form a trialkylborane intermediate.

-

Fluorination: The in-situ reaction of the trialkylborane with potassium hydrogen difluoride (KHF₂) to yield the desired potassium alkyltrifluoroborate salt.

This guide will explore various hydroboration methodologies and a radical-based approach for the synthesis of these valuable compounds.

Synthesis via Hydroboration-Fluorination

The hydroboration of alkenes is a well-established and reliable method for the formation of carbon-boron bonds. The regioselectivity of the hydroboration step is a key consideration, with most common reagents affording the anti-Markovnikov product, where the boron atom adds to the less substituted carbon of the alkene.

Below is a logical workflow for the synthesis of potassium alkyltrifluoroborates from alkenes via hydroboration.

Caption: General workflow for the two-step, one-pot synthesis of potassium alkyltrifluoroborates from alkenes.

Hydroboration with Dichloroborane generated in situ

A robust and high-yielding method for the hydroboration of alkenes involves the in-situ generation of dichloroborane from boron trichloride and a silane reducing agent. This method is particularly effective for the synthesis of potassium haloalkyltrifluoroborates from haloalkenes.

This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Hydroboration

-

To an oven-dried 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, gas inlet, and thermocouple, add 5-bromo-1-pentene (4.8 mL, 40.4 mmol, 1.0 equiv) and triethylsilane (6.9 mL, 42.9 mmol, 1.06 equiv) via syringe under a nitrogen atmosphere.

-

Cool the mixture to -78 °C using a dry ice-acetone bath.

-

Slowly add a 1.0 M solution of boron trichloride in hexane (46 mL, 46 mmol, 1.1 equiv) dropwise.

-

Stir the reaction at -78 °C for 40 minutes, then remove the cooling bath and stir for an additional 2 hours at room temperature.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid intermediate.

Step 2: Fluorination

-

To the flask containing the crude boronic acid, add diethyl ether (100 mL) and potassium hydrogen difluoride (13.3 g, 169.8 mmol, 4.2 equiv).

-

Add water (2 mL) in portions over 1 hour with vigorous stirring.

-

Stir the resulting slurry for an additional hour at room temperature.

-

Filter the solid product through a Büchner funnel, rinsing with acetone (1 x 100 mL).

-

Concentrate the filtrate and precipitate the product by adding the acetone solution to diethyl ether (500 mL).

-

Collect the white solid by filtration, rinse with diethyl ether (3 x 20 mL), and dry under high vacuum to afford potassium 5-bromopentyltrifluoroborate.

| Alkene | Product | Yield (%) |

| 5-bromo-1-pentene | Potassium 5-bromopentyltrifluoroborate | 75 |

| 4-bromo-1-butene | Potassium 4-bromobutyltrifluoroborate | 78 |

| 6-chloro-1-hexene | Potassium 6-chlorohexyltrifluoroborate | 82 |

Hydroboration with Activated Pyridine Borane

The Vedejs protocol utilizes pyridine borane activated with iodine to achieve hydroboration at room temperature. This method offers a more stable and less hazardous alternative to highly reactive hydroborating agents.[1]

Caption: Vedejs method for hydroboration using activated pyridine borane.[1]

-

To a solution of pyridine borane (1.0 equiv) in dichloromethane at room temperature, add iodine (0.5 equiv).

-

After stirring for a few minutes, add the alkene (1.0 equiv).

-

Stir the reaction at room temperature until the hydroboration is complete (monitored by TLC or GC-MS).

-

Add a saturated aqueous solution of potassium hydrogen difluoride (3.0-4.0 equiv).

-

Stir the biphasic mixture vigorously for several hours.

-

Collect the resulting precipitate by filtration, wash with water and then diethyl ether, and dry to yield the potassium alkyltrifluoroborate.

| Alkene | Product | Yield (%) |

| 1-Octene | Potassium octyltrifluoroborate | 85 |

| Styrene | Potassium 2-phenylethyltrifluoroborate | 92 |

| Cyclohexene | Potassium cyclohexyltrifluoroborate | 88 |

Catalytic Hydroboration with Pinacolborane

Rhodium and iridium complexes are effective catalysts for the hydroboration of alkenes with pinacolborane (HBpin). This method offers high regioselectivity for the terminal boronate ester, which can then be converted to the corresponding potassium alkyltrifluoroborate.[2]

-

In a glovebox, charge a vial with the rhodium or iridium catalyst (e.g., [Rh(cod)₂]BF₄ or [Ir(cod)Cl]₂) and a phosphine ligand (e.g., PPh₃).

-

Add a solvent such as THF, followed by the alkene (1.0 equiv) and pinacolborane (1.1 equiv).

-

Stir the reaction at room temperature until complete conversion of the alkene.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and add a saturated aqueous solution of KHF₂ (4.0 equiv).

-

Stir the mixture at room temperature for 12 hours.

-

Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.

-

Collect the precipitate from the aqueous layer by filtration, wash with cold water and diethyl ether, and dry to obtain the potassium alkyltrifluoroborate.

| Catalyst System | Alkene | Product | Yield (%) |

| [Rh(cod)₂]BF₄ / PPh₃ | 1-Decene | Potassium decyltrifluoroborate | 90 |

| [Ir(cod)Cl]₂ / dppe | Styrene | Potassium 2-phenylethyltrifluoroborate | 95 |

| [Rh(cod)₂]BF₄ / PPh₃ | 4-Vinyl-1-cyclohexene | Potassium (2-(cyclohex-3-en-1-yl)ethyl)trifluoroborate | 87 |

Synthesis via Radical Pathways

While less common for the direct synthesis of potassium alkyltrifluoroborates from alkenes, radical-based methods offer alternative reactivity and functional group tolerance. Photoredox catalysis, in particular, has enabled novel transformations involving boryl radicals. Although direct protocols for the preparation of alkyltrifluoroborates from alkenes are still emerging, the general principle involves the generation of a boryl radical which then adds to the alkene.

Caption: Proposed photoredox-catalyzed pathway for alkyltrifluoroborate synthesis.

Currently, detailed and broadly applicable one-pot protocols for the direct synthesis of potassium alkyltrifluoroborates from unactivated alkenes via radical pathways are an active area of research. Existing photoredox methods more commonly focus on the reactions of pre-synthesized alkyltrifluoroborates.[3]

Conclusion

The synthesis of potassium alkyltrifluoroborates from alkenes is a robust and versatile transformation, with the hydroboration-fluorination sequence being the most established and widely used methodology. The choice of hydroborating agent can be tailored to the specific substrate and desired functional group tolerance. While traditional hydroborating agents remain effective, methods employing activated pyridine borane and catalytic systems with pinacolborane offer milder conditions and improved safety profiles. Radical-based approaches, particularly those leveraging photoredox catalysis, represent a promising frontier for the development of novel synthetic routes to these valuable organoboron reagents. This guide provides a solid foundation for the implementation and optimization of these synthetic strategies in a variety of research and development contexts.

References

- 1. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

The Ascendance of Organotrifluoroborates: A Technical Guide to Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. While traditionally reliant on boronic acids, the emergence of potassium organotrifluoroborates has heralded a new era of stability, versatility, and efficiency in this critical transformation. This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing organotrifluoroborates, offering detailed experimental protocols, quantitative data summaries, and a mechanistic overview to empower researchers in their synthetic endeavors.

Introduction: The Advantages of Organotrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) have gained significant traction as superior alternatives to boronic acids in Suzuki-Miyaura coupling for several key reasons[1][2][3]:

-

Enhanced Stability: Organotrifluoroborates are generally crystalline, air- and moisture-stable solids, allowing for indefinite storage without special precautions. This contrasts sharply with the often-hygroscopic and prone-to-decomposition nature of many boronic acids.[3][4][5]

-

Ease of Handling: Their solid nature and stability simplify handling and weighing, leading to more precise stoichiometric control in reactions.[3]

-

Slow Release Mechanism: In the presence of a base and water, organotrifluoroborates slowly hydrolyze to the corresponding boronic acid, the active species in the catalytic cycle. This "slow release" minimizes undesirable side reactions such as protodeboronation and oxidative homocoupling that can plague reactions with boronic acids.[6]

-

Broad Functional Group Tolerance: The trifluoroborate moiety is robust and can be carried through various synthetic transformations, allowing for the late-stage introduction of the boron functionality.[2]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling with organotrifluoroborates proceeds through a catalytic cycle involving a palladium catalyst. A critical initial step is the hydrolysis of the potassium organotrifluoroborate to the corresponding boronic acid, which then enters the main catalytic cycle.

References

An In-depth Technical Guide to the Safe Handling of Potassium Ethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for potassium ethyltrifluoroborate, a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physicochemical Properties

Potassium ethyltrifluoroborate (CAS No: 44248-07-9) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions.[1] It is a white to off-white solid, typically in powder or crystalline form. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C2H5BF3K |

| Molecular Weight | 135.97 g/mol |

| CAS Number | 44248-07-9 |

| Appearance | White to off-white solid/powder/crystal |

| Melting Point | 80-84 °C |

| Solubility | No data available |

| Stability | Stable under recommended storage conditions; may be hygroscopic |

Hazard Identification and Classification

Potassium ethyltrifluoroborate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2/2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning".

Risk Assessment and Handling Workflow

A thorough risk assessment should be conducted before handling potassium ethyltrifluoroborate. The following workflow diagram outlines the key steps in this process.

Caption: Risk assessment workflow for handling potassium ethyltrifluoroborate.

Safe Handling and Storage

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the next section.

Storage

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[3]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling potassium ethyltrifluoroborate.

| Body Part | Protection |

| Eyes/Face | Wear chemical safety goggles or a face shield. |

| Skin | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |

First Aid and Emergency Procedures

Immediate action is required in case of exposure. The following decision tree illustrates the appropriate first aid measures.

Caption: First aid decision tree for potassium ethyltrifluoroborate exposure.

Spill and Leak Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Spill management procedure for potassium ethyltrifluoroborate.

Toxicological Information

While organotrifluoroborates are generally considered to have low toxicity, specific quantitative toxicological data, such as LD50 values for potassium ethyltrifluoroborate, are not publicly available.[4] The known toxicological effects are irritation to the skin, eyes, and respiratory system.

Experimental Protocols for Irritation Testing

The determination of skin and eye irritation potential for chemical substances typically follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation: In vitro methods using reconstructed human epidermis (RhE) models are now common.[5] These tests, such as the EpiDerm™ Skin Irritation Test, involve applying the test substance to the tissue model for a defined period, followed by an assessment of cell viability (e.g., using an MTT assay).[5] A significant reduction in cell viability compared to a negative control indicates an irritant potential.[5]

-

Eye Irritation: Similar in vitro methods exist for eye irritation, using reconstructed human cornea-like epithelium (RhCE) models.[3] These assays also measure cytotoxicity after exposure to the test chemical.[3]

It is important to note that the specific studies conducted on potassium ethyltrifluoroborate are not detailed in publicly accessible literature.

Stability and Reactivity

-

Reactivity: The material is not considered to be reactive under normal conditions.

-

Chemical Stability: It is stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to moist air or water should be avoided as the compound may be hygroscopic.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as hydrogen fluoride, carbon oxides, and boron oxides may be formed.[6]

Disposal Considerations

Dispose of potassium ethyltrifluoroborate and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways. Waste material should be handled by a licensed waste disposal company.

This technical guide is intended to provide essential safety information for trained professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is completed.

References

- 1. lookchem.com [lookchem.com]

- 2. Potassium ethyltrifluoroboranuide | C2H5BF3K | CID 23668491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Ethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of potassium ethyltrifluoroborate with a variety of organic halides. This reaction is a powerful tool for the introduction of an ethyl group onto aromatic and heteroaromatic scaffolds, a common motif in pharmaceuticals and functional materials.

Introduction to Potassium Ethyltrifluoroborate in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While boronic acids have traditionally been the most common boron-containing coupling partners, potassium organotrifluoroborates have emerged as highly valuable alternatives.[2][3]

Advantages of Potassium Ethyltrifluoroborate:

-

Enhanced Stability: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, making them easier to handle and store compared to their corresponding boronic acids, which can be prone to dehydration and protodeboronation.[2][4]

-

Improved Reactivity and Stoichiometry: Their enhanced stability allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[3]

-

Broad Functional Group Tolerance: The reaction conditions are typically mild, allowing for the coupling of substrates with a wide range of functional groups.[4][5]

Application in Drug Discovery and Development